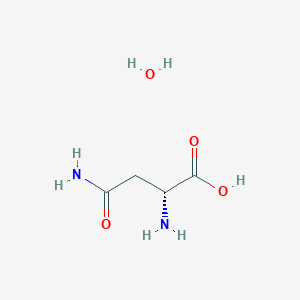

D-Asparagine hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048678 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5794-24-1, 2058-58-4 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

D-Asparagine hydrate chemical properties and structure

Starting Data Collection

I've started gathering detailed information on D-Asparagine hydrate. My search is underway, focusing on key chemical properties and structure. I'm looking at the molecular formula, weight, melting point, and solubility, along with any other readily available data. I'm systematically collecting these data.

Expanding Data Scope

I'm now expanding my data collection to include spectroscopic data, crystalline structure, and chirality of this compound. I am concurrently searching for experimental protocols, such as X-ray crystallography and NMR spectroscopy, from reliable sources. This additional data will provide a solid foundation for structuring a comprehensive technical guide. I will start with an introductory narrative on D-Asparagine and its importance.

Analyzing Hydrate Characteristics

I'm now zeroing in on the specifics of the hydrate form. I'm focusing my searches on spectroscopic data, crystalline structure, and the impact of hydration. Simultaneously, I'm finding and comparing experimental protocols for methods like X-ray crystallography, NMR, and thermal analysis. I am verifying sources for reliability before organizing the data into a logical flow. The plan is to create tables and figures later.

Foreword: The Strategic Importance of Enantiopure D-Asparagine

An In-Depth Technical Guide to the Synthesis and Purification of D-Asparagine Hydrate

In the landscape of modern drug development and biochemical research, the demand for enantiomerically pure chiral building blocks is non-negotiable. D-Asparagine, the non-proteinogenic stereoisomer of the common amino acid L-Asparagine, is a prime example. Its incorporation into peptide-based therapeutics, use as a key intermediate in complex organic syntheses, and applications in neuroscience research underscore its value.[1][2] However, accessing this compound (C₄H₈N₂O₃·H₂O) in a highly pure form is a significant chemical challenge, primarily centered on achieving exquisite stereochemical control.[3]

This guide moves beyond a simple recitation of protocols. It is designed to provide researchers, process chemists, and drug development professionals with a deep, mechanistic understanding of the prevalent synthesis and purification strategies. We will explore the causality behind procedural choices, weigh the merits of competing methodologies, and establish self-validating workflows to ensure the consistent production of high-purity this compound.

Strategic Approaches to D-Asparagine Synthesis: A Comparative Analysis

The synthesis of D-Asparagine is fundamentally a problem of isolating one of two mirror-image molecules. The choice of strategy depends on factors such as the available starting materials, required scale, cost considerations, and desired enantiomeric purity. Broadly, these strategies fall into two camps: resolution of a racemic mixture and direct asymmetric synthesis.

Resolution of Racemic Precursors: Separating the Mirror Images

Resolution strategies begin with a 50:50 mixture of D- and L-enantiomers (a racemate) and employ a method to separate them. This is often the most practical approach, leveraging inexpensive racemic starting materials.

Core Principle: This is arguably the most elegant and widely adopted method for D-Asparagine production. It leverages the high stereospecificity of enzymes. In a racemic mixture of DL-Asparagine, an enzyme like L-asparaginase, which is specifically designed by nature to act on the L-enantiomer, is introduced. The enzyme selectively catalyzes the hydrolysis of L-Asparagine into L-Aspartic acid and ammonia, leaving the desired D-Asparagine untouched and recoverable.[1][4]

Causality: The choice of an L-specific enzyme is critical. Its active site is a chiral environment that can only bind and process the L-enantiomer, much like a left-handed glove only fits a left hand. This near-perfect discrimination results in very high enantiomeric excess (e.e.) of the remaining D-Asparagine.

dot digraph "Enzymatic_Kinetic_Resolution" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes DL_Asn [label="DL-Asparagine\n(Racemic Mixture)", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="L-Asparaginase\n(Enzyme)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Enzymatic Hydrolysis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Mixture:\nD-Asparagine\nL-Aspartic Acid\nAmmonia", fillcolor="#F1F3F4", fontcolor="#202124"]; Separation [label="Purification\n(e.g., Ion Exchange,\nRecrystallization)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D_Asn [label="Pure D-Asparagine\nHydrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Asp [label="L-Aspartic Acid\n(Byproduct)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges DL_Asn -> Reaction [label=" Substrate"]; Enzyme -> Reaction [label=" Catalyst"]; Reaction -> Products; Products -> Separation; Separation -> D_Asn [label=" Desired Product"]; Separation -> L_Asp; } endom Workflow for Enzymatic Kinetic Resolution.

Core Principle: This method relies on a foundational principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[5] A racemic mixture (e.g., DL-Aspartic acid) is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral base like brucine or (R)-1-phenylethanamine).[5] This reaction creates a mixture of two diastereomeric salts (e.g., D-Aspartate-(R)-amine and L-Aspartate-(R)-amine). These diastereomers have different solubilities, allowing one to be selectively crystallized from solution. After separation, the chiral resolving agent is removed, yielding the enantiopure amino acid.

Causality: The formation of diastereomers introduces a new chiral center, changing the overall shape and intermolecular interactions of the molecules. This difference in three-dimensional structure leads to different crystal packing energies and, consequently, different solubilities, which is the physical property exploited for separation. While effective, this method can be labor-intensive, requiring careful optimization of solvents and crystallization conditions, and the resolving agent must be recovered.[6] Interestingly, studies have shown that racemic D,L-asparagine itself can undergo spontaneous resolution during recrystallization, sometimes inducing enantiomeric excess in other coexisting amino acids.[7][8][9][10]

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric methods aim to create the desired D-enantiomer directly from a non-chiral (prochiral) starting material, avoiding the 50% theoretical yield limit of simple kinetic resolutions.

Core Principle: This is a sophisticated multi-enzyme "dynamic kinetic resolution" process used for the industrial production of D-amino acids.[11] It starts with a 5-substituted hydantoin, which is readily racemized. The three-enzyme cascade works as follows:

-

Hydantoin Racemase: Continuously converts the L-hydantoin that is not being used into the D-hydantoin substrate, ensuring a theoretical yield of 100%.

-

D-Hydantoinase: Selectively hydrolyzes (opens the ring of) the D-hydantoin to form an N-carbamoyl-D-amino acid.

-

D-Carbamoylase: Cleaves the N-carbamoyl group from the intermediate to release the final D-amino acid.[11][12]

Causality: The brilliance of this process lies in the dynamic nature of the resolution. By constantly replenishing the D-substrate via the racemase, the reaction is pulled towards the desired D-product, overcoming the 50% yield barrier of a standard kinetic resolution.

dot digraph "Hydantoinase_Process" { graph [rankdir="LR", splines=ortho, nodesep=0.5, concentrate=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes L_Hyd [label="L-Hydantoin", fillcolor="#F1F3F4", fontcolor="#202124"]; D_Hyd [label="D-Hydantoin", fillcolor="#F1F3F4", fontcolor="#202124"]; D_Carbamoyl [label="N-Carbamoyl-\nD-Asparagine", fillcolor="#F1F3F4", fontcolor="#202124"]; D_Asn [label="D-Asparagine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Invisible nodes for layout center1 [shape=point, width=0]; center2 [shape=point, width=0];

// Edges L_Hyd -> center1 [dir=back, arrowhead=inv, label=" Hydantoin\n Racemase", color="#4285F4"]; D_Hyd -> center1 [arrowhead=normal, color="#4285F4"];

D_Hyd -> D_Carbamoyl [label=" D-Hydantoinase", color="#EA4335"]; D_Carbamoyl -> D_Asn [label=" D-Carbamoylase", color="#FBBC05"]; } endom The elegant enzymatic cascade of the Hydantoinase Process.

Core Principle: This state-of-the-art method uses a prochiral α-keto acid precursor (α-ketosuccinamic acid for asparagine) and stereoselectively introduces an amine group. This is achieved using an engineered D-amino acid dehydrogenase (DAADH) or a D-amino acid aminotransferase (D-AAT).[11][13] These enzymes, often improved through protein engineering, catalyze the addition of ammonia to the keto acid with high stereocontrol, directly yielding D-Asparagine.[14]

Causality: The enzyme's active site binds the planar keto acid in a specific orientation. The hydride donor (e.g., NADH/NADPH) and ammonia are then delivered to one specific face of the molecule, ensuring the formation of only the D-stereocenter. This approach is highly atom-economical and environmentally friendly.[13]

| Synthesis Strategy | Starting Material | Key Reagent / Enzyme | Typical Yield | Enantiomeric Excess | Key Advantages | Key Disadvantages |

| Enzymatic Kinetic Resolution | DL-Asparagine | L-Asparaginase | < 50% | > 99% | High enantiopurity, mild conditions | Theoretical yield is limited to 50% |

| Diastereomeric Crystallization | DL-Aspartic Acid | Chiral Resolving Agent | Variable | Variable (often >95% after recrystallization) | Established chemical method | Labor-intensive, requires solvent optimization, resolving agent recovery |

| Hydantoinase Process | 5-substituted Hydantoin | Hydantoin Racemase, D-Hydantoinase, D-Carbamoylase | > 90% | > 99% | Dynamic process allows for ~100% theoretical yield | Requires multiple enzymes, specific starting material |

| Asymmetric Reductive Amination | α-Ketosuccinamic Acid | Engineered D-Amino Acid Dehydrogenase (DAADH) | High | > 99% | High atom economy, direct synthesis, ~100% theoretical yield | Requires specific keto-acid precursor and engineered enzyme |

Purification and Quality Control: The Path to Analytical-Grade Material

Synthesis yields a crude product that must be rigorously purified and validated. For this compound, the primary goals are to remove chemical impurities (unreacted starting materials, byproducts) and, most importantly, to eliminate any residual L-enantiomer.

Primary Purification: Recrystallization

Core Principle: Recrystallization is the workhorse for purifying crude D-Asparagine.[15] The process exploits the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. The crude solid is dissolved in a minimum amount of hot solvent (water is ideal for asparagine) to form a saturated solution. As the solution cools slowly, the solubility of D-Asparagine decreases, and it crystallizes out, leaving impurities behind in the mother liquor.

Causality and Self-Validation: The slow formation of a crystal lattice is a highly selective process. Molecules of D-Asparagine fit perfectly into the growing crystal, while impurity molecules do not, and are thus excluded. Adjusting the pH of the solution to D-Asparagine's isoelectric point (pI ≈ 5.4) is a critical step.[15] At its pI, the amino acid exists as a zwitterion with no net charge, minimizing its solubility in water and maximizing the crystallization yield.

Field-Proven Protocol: Recrystallization of this compound

-

Dissolution: In a suitable vessel, add the crude D-Asparagine solid to a calculated volume of deionized water (e.g., ~2.5 mL of water per gram of crude product). Heat the slurry with stirring to 55-65 °C until all solids are dissolved.[15]

-

pH Adjustment: While hot, carefully adjust the pH of the solution to 5.4 using a dilute acid (e.g., H₂SO₄) or base (e.g., aqueous ammonia).[15] This step is crucial for maximizing recovery.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Stir for 5-10 minutes and then perform a hot filtration through a bed of celite to remove the charcoal.

-

Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature (e.g., 20-25 °C). Further cooling in an ice bath (0-5 °C) for several hours will complete the crystallization process.

-

Isolation: Collect the white, crystalline product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual mother liquor, followed by a wash with a water-miscible solvent like ethanol or acetone to facilitate drying.

-

Drying: Dry the purified D-Asparagine monohydrate under vacuum at a mild temperature (e.g., 40-50 °C) to a constant weight.

Analytical Validation: Ensuring Purity and Identity

Final validation is a non-negotiable step to confirm the success of the synthesis and purification.

Core Principle: This is the gold-standard technique for quantifying the enantiomeric excess. The sample is passed through a High-Performance Liquid Chromatography (HPLC) column containing a Chiral Stationary Phase (CSP). The CSP interacts differently with the D- and L-enantiomers, causing them to travel through the column at different speeds and thus be separated.[16][17]

Causality and Method Choice: The CSP is itself a chiral molecule (e.g., a macrocyclic glycopeptide like teicoplanin) bonded to the silica support.[16] It forms transient, diastereomeric complexes with the D- and L-asparagine molecules. The difference in the stability of these complexes leads to differential retention times. An alternative, indirect method involves pre-column derivatization with a chiral reagent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form diastereomers that can be separated on a standard (achiral) reversed-phase column.[18][19]

-

Reversed-Phase HPLC: Used with standard C18 columns to assess chemical purity by separating D-Asparagine from any non-chiral impurities.

-

Mass Spectrometry (MS) & Nuclear Magnetic Resonance (NMR): These techniques provide definitive structural confirmation. MS confirms the correct molecular weight (150.14 g/mol for the monohydrate), while ¹H and ¹³C NMR provide a detailed map of the molecule's structure.[3]

-

Karl Fischer Titration: Used to accurately quantify the water content, confirming the formation of the stable monohydrate.

Conclusion: An Integrated Approach to High-Purity this compound

The synthesis and purification of this compound is a multi-faceted challenge that marries classical organic chemistry with modern biocatalysis and advanced analytical techniques. While multiple synthetic routes exist, methods employing enzymatic resolution or asymmetric synthesis offer unparalleled stereoselectivity and efficiency. The Hydantoinase process and reductive amination with engineered dehydrogenases represent the state-of-the-art for scalable, high-yield production.

Regardless of the synthetic route chosen, a robust purification strategy, centered on pH-controlled recrystallization, is paramount. This must be followed by a rigorous analytical validation workflow, with chiral HPLC being the indispensable tool for confirming the ultimate success of the process: the production of this compound with the highest possible chemical and, most critically, enantiomeric purity.

References

- Process for the preparation of asparagine.

- The preparation method of D-asparagine.

- D-Asparagine is an Ideal Endogenous Molecule for Measuring the Glomerular Filtration R

- Process for the preparation of D-asparagine derivatives.

- Racemic D,L‐asparagine causes enantiomeric excess of other coexisting racemic D,L‐amino acid. CORE. [Link]

- This compound | 2058-58-4. J&K Scientific LLC. [Link]

- Distribution, industrial applications, and enzymatic synthesis of D-amino acids. PubMed. [Link]

- (-)-Asparagine. PubChem - NIH. [Link]

- N-methyl-D-aspartic acid receptor agonists: resolution, absolute stereochemistry, and pharmacology of the enantiomers of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid. PubMed. [Link]

- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

- HPLC Methods for Determination of d-Aspartate and N-methyl-d-Aspartate.

- Enantioselective crystallization of D,L-amino acids induced by spontaneous asymmetric resolution of D,L-asparagine.

- Chiral Amino Acid and Peptide Separations – the Next Generation.

- Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

- HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. PubMed Central. [Link]

- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

- Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

- Racemic D,L-asparagine causes enantiomeric excess of other coexisting racemic D,L-amino acids during recrystallization: A hypothesis accounting for the origin of L-amino acids in the biosphere.

- Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. [Link]

- Resolution of racemic amino acids.

- Enantioselective crystallization of ,-amino acids induced by spontaneous asymmetric resolution of ,-asparagine.

- Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent. [Link]

- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PubMed Central. [Link]

- Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation.

- Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. EcoSal Plus. [Link]

- FLOW INJECTION DETERMINATION OF ASPARAGINE AND HISTIDINE USING DIPERIODATOCUPERATE BASED ON SPECTROPHOTOMETRIC INHIBITION DETECTION IN AMINO ACID SUPPLEMENTS.

- Effect of Amino Acid Addition on the Crystallization of Asparagine. American Chemical Society. [Link]

- Racemic D,L-asparagine causes enantiomeric excess of other coexisting racemic D,L-amino acids during recrystallization: a hypothesis accounting for the origin of L-amino acids in the biosphere. PubMed. [Link]

Sources

- 1. CN102226208A - The preparation method of D-asparagine - Google Patents [patents.google.com]

- 2. jk-sci.com [jk-sci.com]

- 3. CAS 5794-24-1: D-Asparagine monohydrate | CymitQuimica [cymitquimica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Racemic D,L-asparagine causes enantiomeric excess of other coexisting racemic D,L-amino acids during recrystallization: a hypothesis accounting for the origin of L-amino acids in the biosphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. EP1148140B1 - Process for the preparation of D-asparagine derivatives - Google Patents [patents.google.com]

- 13. Distribution, industrial applications, and enzymatic synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US5326908A - Process for the preparation of asparagine - Google Patents [patents.google.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chromatographytoday.com [chromatographytoday.com]

- 18. researchgate.net [researchgate.net]

- 19. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Metabolic fate of D-Asparagine hydrate in vivo

Initiating Research on ADME

I'm starting with focused Google searches to get a handle on the metabolic fate of D-asparagine hydrate. My aim is to build a solid base by gathering details about its absorption, distribution, metabolism, and excretion. It's a key first step.

Expanding Search and Analysis

I'm now expanding my Google searches to zero in on the enzymatic pathways for D-asparagine metabolism, specifically D-aspartate oxidase. I am also investigating the physiological roles and potential toxicities of D-asparagine. Concurrently, I'm seeking established in vivo experimental protocols for studying D-amino acid metabolism, aiming for animal models and analytical techniques such as HPLC and mass spectrometry.

Planning the Guide's Structure

I'm starting by zeroing in on a clear structure for the technical guide. My immediate focus is on outlining a logical narrative that explains the reasoning behind specific experimental choices. I will then start drafting the content, paying close attention to explanations of the metabolic pathways, experimental protocols, and how to interpret the resulting data. Tables will be created to summarize quantitative findings.

D-Asparagine hydrate biological functions and significance

Beginning Data Collection

I've started gathering initial data. I'm focusing my Google searches on the biological roles of D-Asparagine hydrate. I'm specifically looking at its cellular processes, metabolic functions, and potential therapeutic applications. The goal is to build a solid foundation before I start to explore the next phase.

Outlining the Information Structure

I'm now analyzing the initial search results, looking for key themes that can form the basis of a logical structure for the guide. My goal is to determine the best presentation format for researchers and drug development professionals. Concurrently, I'm identifying key experimental protocols and searching for authoritative sources to validate my claims. I'm also starting to design Graphviz diagrams for visual representation.

Formulating a Technical Guide

I'm now diving into the specifics of this compound. My plan is to start with a deep dive into Google, focused on its biological roles and potential applications. Next, I'll analyze the search results, structure the information for the guide, and design Graphviz diagrams. Then I will write the guide, and validate the information in a self-validating manner. Finally, I will structure all data into tables with visual diagrams and a comprehensive reference section.

Endogenous presence of D-Asparagine hydrate in mammalian tissues

An In-depth Technical Guide to the Endogenous Presence and Analysis of D-Asparagine in Mammalian Tissues

Abstract

The long-held dogma that mammalian biology is exclusively governed by L-amino acids has been progressively dismantled by the discovery of functional D-enantiomers. While D-Serine and D-Aspartate are now established as key signaling molecules in the nervous and endocrine systems, the endogenous presence and role of D-Asparagine (D-Asn) remain largely enigmatic. Its confirmed existence in mammalian cerebrospinal fluid and recent association with pathologies such as glioblastoma demand a focused investigation. This technical guide provides a comprehensive overview of the current understanding of D-Asparagine in mammalian tissues. We synthesize the limited, yet emerging, data on its hypothetical metabolic pathways, critically review state-of-the-art analytical methodologies for its detection and quantification, and explore its putative physiological and pathological roles, particularly as a potential precursor to the neuroactive D-Aspartate. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals aiming to explore the biology of this cryptic D-amino acid.

Introduction: The Expanding World of Mammalian D-Amino Acids

For decades, D-amino acids were considered biological curiosities, primarily associated with bacterial cell walls and certain invertebrates. However, the development of highly sensitive analytical techniques has unveiled the presence of free D-amino acids in mammalian tissues, challenging conventional biochemical principles.[1][2] D-Serine and D-Aspartate (D-Asp), in particular, have emerged as crucial signaling molecules. D-Serine is now recognized as the primary endogenous co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a vital role in synaptic plasticity and glutamatergic neurotransmission.[3][4] Similarly, D-Aspartate functions as an endogenous agonist at the glutamate-binding site of NMDA receptors and is deeply involved in neurogenesis, synaptic maturation, and endocrine regulation.[5][6][7] The concentrations of these D-amino acids are tightly regulated by specific enzymes, such as serine racemase for synthesis and D-amino acid oxidase (DAO) or D-aspartate oxidase (DDO) for degradation.[5][8] Within this exciting and expanding field, D-Asparagine remains a molecule of significant obscurity, representing a frontier in D-amino acid research.[3]

D-Asparagine: Physicochemical Properties and the Hydrate Form

D-Asparagine is the D-enantiomer of the proteinogenic amino acid L-Asparagine. It is a polar, uncharged amino acid featuring a carboxamide side chain. In commercial and laboratory settings, it is often supplied as D-Asparagine monohydrate (CAS 5794-24-1).[9] This "hydrate" form indicates that a single molecule of water is associated with each molecule of D-asparagine within its crystalline structure, a factor that can influence its stability and solubility in its solid state.[9] However, within the aqueous environment of mammalian tissues and biofluids, D-asparagine exists as a solvated molecule. Therefore, for the purposes of understanding its endogenous presence and biological function, the primary focus is on the D-asparagine molecule itself rather than its hydrated crystalline form.

Hypothetical Biosynthesis and Metabolic Pathways

The metabolic fate of D-Asparagine in mammalian tissues is not well-defined, and its origins remain speculative. The primary hypothesis centers on its close relationship with the well-characterized neurotransmitter, D-Aspartate.[3]

Potential Origins:

-

Racemization of L-Asparagine: D-Asparagine could potentially be formed through the direct racemization of the much more abundant L-Asparagine, catalyzed by a yet-unidentified asparagine racemase.

-

Synthesis from D-Aspartate: An alternative pathway could involve the amidation of D-Aspartate, a reaction that would require a D-asparagine synthetase-like enzyme with specificity for the D-enantiomer.[3]

Hypothesized Conversion to D-Aspartate: The most critical, though unproven, metabolic step for D-Asparagine's potential involvement in neuromodulation is its hydrolysis to D-Aspartate. This conversion would be catalyzed by an asparaginase enzyme.[3] If this pathway is active, D-Asparagine could serve as a metabolic precursor or a storage form of D-Aspartate, which would then be degraded by the well-characterized enzyme D-aspartate oxidase (DDO).[3][5] This positions a putative "D-Asparaginase" as a key point of metabolic control.

Caption: Hypothetical metabolism of D-Asparagine in mammalian tissues.

Analytical Methodologies for D-Asparagine Quantification

The accurate quantification of endogenous D-Asparagine is challenging due to its low physiological concentrations, the overwhelming abundance of its L-enantiomer, and the complexity of biological matrices.[1] A robust analytical strategy requires effective sample preparation, highly selective chiral separation, and sensitive detection.

Sample Preparation

The initial step for tissue analysis involves homogenization, typically in a deproteinizing agent like perchloric acid (PCA) or ice-cold acetonitrile, followed by centrifugation to remove precipitated proteins and cellular debris.[3][10] For quantitative analysis using mass spectrometry, spiking the sample with a stable isotope-labeled internal standard (e.g., L-Asparagine-d3) prior to processing is critical to correct for matrix effects and procedural losses.[10][11]

Chromatographic and Mass Spectrometric Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for chiral amino acid analysis.

-

High-Performance Liquid Chromatography (HPLC): This is the most common approach. Enantiomeric separation is achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the amino acids with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.[12][13] Pre-column derivatization with fluorescent tags like o-phthaldialdehyde (OPA) in combination with a chiral thiol (e.g., N-t-butyloxycarbonyl-L-cysteine, Boc-L-Cys) allows for highly sensitive fluorescence detection.[3][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent resolution and sensitivity but requires derivatization to convert non-volatile amino acids into thermally stable, volatile compounds.[15] Common methods include silylation (e.g., with MTBSTFA) or a two-step esterification and acylation process.[15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity.[16] When coupled with a chiral column, it allows for direct quantification of D-Asn without derivatization. The use of Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interference from matrix components.[10][16]

| Method | Principle | Derivatization | Sensitivity | Key Advantage | Key Limitation |

| Chiral HPLC-FLD | Chiral column separation with fluorescence detection | Required (Pre-column) | High (pmol) | Widely accessible, robust | Derivatization step can introduce variability |

| GC-MS | Separation of volatile derivatives by GC, detection by MS | Required | Very High (fmol-pmol) | Excellent chromatographic resolution | Derivatization is complex and can be harsh |

| Chiral LC-MS/MS | Chiral column separation with mass spectrometric detection | Not required (Direct) | Exceptional (fmol-attomol) | Highest sensitivity and specificity | Requires more specialized instrumentation |

Detailed Protocol: Quantification of D-Asparagine by HPLC with Fluorescence Detection

This protocol is adapted from established methods for D-amino acid analysis in brain tissue and cerebrospinal fluid (CSF).[3]

Objective: To quantify the concentration of D-Asparagine in tissue homogenates or CSF.

Materials:

-

Tissue or CSF samples

-

Perchloric acid (PCA), 0.4 M

-

Potassium hydroxide (KOH) for neutralization

-

Derivatization reagent: o-phthaldialdehyde (OPA) and N-t-butyloxycarbonyl-L-cysteine (Boc-L-Cys)

-

Reversed-phase HPLC system with a chiral column (e.g., C18)

-

Fluorescence detector

Procedure:

-

Sample Preparation (Tissue): Homogenize tissue in 10 volumes of ice-cold 0.4 M PCA.

-

Deproteinization: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Neutralization: Carefully collect the supernatant and neutralize with KOH. The formation of a KClO4 precipitate will occur.

-

Clarification: Centrifuge again to pellet the KClO4 precipitate. The resulting supernatant is ready for derivatization. For CSF, centrifuge to remove cells and use the supernatant directly.

-

Derivatization: Mix the sample supernatant with the OPA/Boc-L-Cys reagent. Allow the reaction to proceed in the dark for at least 2 minutes.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system.

-

Separation: Use a gradient elution with a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: Detect the fluorescent derivatives using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.

-

Quantification: Construct a standard curve using known concentrations of D- and L-Asparagine standards. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

Caption: Experimental workflow for D-Asparagine quantification by HPLC.

Endogenous Distribution and Putative Physiological Roles

While direct evidence for D-Asparagine's function is sparse, its presence in key tissues and its potential link to D-Aspartate provide a framework for its hypothesized roles.

| Tissue/System | Evidence/Hypothesis | Potential Function(s) |

| Central Nervous System (CNS) | Detected in cerebrospinal fluid.[3] Elevated levels found in glioma tissue.[17] | Precursor to D-Aspartate, thereby modulating NMDA receptor activity.[3] Potential role in brain tumor proliferation.[17] |

| Endocrine System | Role inferred from high D-Aspartate levels in the pituitary, pineal, and testes.[5][18][19] | May be involved in hormone synthesis and release, potentially acting as a stable precursor to D-Aspartate in these tissues. |

| Urinary System | Urinary D-Asn levels are significantly lower in patients with glioblastoma and increase after tumor removal.[17] | Potential non-invasive biomarker for the presence and progression of glioblastoma.[17] |

Role in the Central Nervous System

The presence of D-Asparagine in the cerebrospinal fluid confirms its availability within the CNS.[3] Its primary hypothesized role is to serve as a precursor to D-Aspartate, an established agonist of the NMDA receptor involved in synaptic plasticity, learning, and memory.[3][20]

Emerging Role in Pathophysiology: Glioblastoma

A recent landmark study has provided the most compelling evidence to date for a specific role of D-Asparagine. This research found that D-Asn levels were significantly higher in glioma tissues compared to non-glioma brain areas.[17] Concurrently, blood and urinary D-Asn levels were markedly lower in patients with glioblastoma than in healthy individuals, and these levels increased following tumor resection.[17] The study further suggested that glioblastoma cells may utilize D-Asn for proliferation, pointing to a direct role in cancer biology.[17] This inverse relationship between tissue and biofluid levels suggests that the tumor acts as a "sink," actively taking up and consuming D-Asn from circulation.

Challenges and Future Research Directions

The study of endogenous D-Asparagine is still in its infancy, with numerous fundamental questions remaining unanswered. Progress in this field will depend on addressing the following challenges:

-

Enzyme Identification: The definitive identification and characterization of a mammalian asparagine racemase and a D-asparaginase are paramount to confirming the hypothesized metabolic pathways.

-

Transport Mechanisms: Elucidating the specific transporters responsible for D-Asparagine uptake into cells and across the blood-brain barrier is crucial for understanding its tissue distribution and availability.[3]

-

Direct Biological Activity: Research is needed to determine if D-Asparagine has direct signaling roles independent of its conversion to D-Aspartate, such as interacting with its own specific receptors.

-

Biomarker Validation: The promising finding of urinary D-Asparagine as a potential biomarker for glioblastoma requires validation in larger, multi-center clinical studies.[17]

References

- The Enigmatic Role of D-Asparagine in the Central Nervous System: A Technical Guide for Researchers. (2025). Benchchem.

- Application Note: Chiral Separation of D- and L-Asparagine using High-Performance Liquid Chrom

- New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applic

- Mass spectrometric analysis of asparagine deamidation and aspartate isomeriz

- D-Asparagine hydrate | 2058-58-4. (n.d.). J&K Scientific LLC.

- A method for highly sensitive detection of D-amino acids. (2020).

- Application Notes and Protocols for GC-MS Analysis of D-Asparagine. (2025). Benchchem.

- Free D-aspart

- CAS 5794-24-1: D-Asparagine monohydr

- D-Asparagine hydr

- Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review. (n.d.). ScienceDirect.

- Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. (n.d.). PMC - NIH.

- Technical Support Center: D-Asparagine Mass Spectrometry Analysis. (2025). Benchchem.

- D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems. (n.d.). PMC.

- d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. (n.d.). Analytical Chemistry.

- D-aspartate: an atypical amino acid with neuromodulatory activity in mammals. (n.d.). PubMed.

- Amino Acid Analysis Overview. (2012). Bio-Synthesis.

- Analysis of D-Amino Acids: Relevance in Human Disease. (2022).

- D-Amino acids in mammalian endocrine tissues. (2020). PubMed.

- D-Amino acids in mammalian endocrine tissues. (2020).

- Aspartic Acid in Health and Disease. (n.d.). MDPI.

- D-Amino Acid Analysis. (n.d.).

- Enzymatic assay for D-aspartic acid using D-aspartate oxidase and oxaloacet

- Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. (2025).

- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.

- D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Compar

- Separation of D and L amino acids by liquid chromatography: use of chiral eluants. (n.d.). PubMed.

- D-Amino Acids in the Nervous and Endocrine Systems. (n.d.). PMC - PubMed Central.

- Enzymatic Asparaginase Activity Assay. (n.d.). Sigma-Aldrich.

- Rapid Gas Chromatographic Separation of Amino Acid Enantiomers with a Novel Chiral Stationary Phase. (n.d.).

- L-Asparagine-d3 hydr

- Occurrence of D-aspartic acid and N-methyl-D-aspartic acid in rat neuroendocrine tissues and their role in the modulation of luteinizing hormone and growth hormone release. (n.d.). PubMed.

- New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applic

- This compound - (CAS 2058-58-4). (n.d.). BOC Sciences.

- D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role. (n.d.). Brain Research Reviews.

- Advances in D-Amino Acids in Neurological Research. (n.d.). MDPI.

- Enzymatic Assay for d-Aspartic Acid Using d-Aspartate Oxidase and Oxaloacetate Decarboxylase. (n.d.). Oxford Academic.

- Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2021). PMC - PubMed Central.

- Enzymatic Assay for d-Aspartic Acid Using d-Aspartate Oxidase and Oxaloacet

- Visible wavelength spectrophotometric assays of L-aspartate and D-aspartate using hyperthermophilic enzyme systems. (2011). PubMed.

- Determination of free D-aspartic acid, D-serine and D-alanine in the brain of mutant mice lacking D-amino acid oxidase activity. (n.d.). PubMed.

- Assay of trace D-amino acids in neural tissue samples by capillary liquid chromatography/tandem mass spectrometry. (n.d.). Sigma-Aldrich.

- Assay of Trace d -Amino Acids in Neural Tissue Samples by Capillary Liquid Chromatography/Tandem Mass Spectrometry. (2025).

- Urinary D-asparagine level is decreased by the presence of glioblastoma. (2024).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Advances in D-Amino Acids in Neurological Research [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. D-aspartate: an atypical amino acid with neuromodulatory activity in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 5794-24-1: D-Asparagine monohydrate | CymitQuimica [cymitquimica.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Determination of free D-aspartic acid, D-serine and D-alanine in the brain of mutant mice lacking D-amino acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. atlasofscience.org [atlasofscience.org]

- 17. researchgate.net [researchgate.net]

- 18. Free D-aspartate in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. D-Amino acids in mammalian endocrine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of D-aspartate on biosynthesis, racemization, and potential functions: A mini-review - PMC [pmc.ncbi.nlm.nih.gov]

D-Asparagine hydrate CAS number and molecular weight

Beginning Data Acquisition

I've started with a comprehensive Google search to identify the CAS number and molecular weight of D-Asparagine hydrate. Simultaneously, I'm seeking detailed technical information, including experimental protocols to understand the subject better.

Initiating Detailed Information Gathering

I'm now expanding my search to include applications in research and drug development, focusing on authoritative sources. I'll synthesize this data to finalize the CAS number and molecular weight, and structure the technical guide. My plan is to introduce this compound, detail its properties (including a table and Graphviz diagram), and then describe experimental protocols with scientific rationale and verifiable citations.

Expanding Information Search

I'm now cross-referencing my initial search with chemical supplier databases, peer-reviewed articles, and regulatory websites to enhance the detail of my findings. My focus is still on getting a handle on this compound's CAS number and molecular weight, which will be the basis for structuring the technical guide. I'm also preparing for the detailed properties and experimental protocols sections.

D-Asparagine hydrate solubility in aqueous and organic solvents.

Initiating Solubility Research

I'm starting my deep dive by hitting Google hard. My initial focus is gathering comprehensive data on D-Asparagine hydrate's solubility. I'm prioritizing quantitative solubility data across diverse solvents – aqueous and organic. I will be looking at things like molar concentrations, temperature dependence, and any associated phase diagrams if available.

Analyzing Solubility Data

I've moved on to analyzing the data. My plan is to start by identifying significant solubility trends. I'm focusing on the impact of temperature and pH in aqueous solutions, and I'll explore the data for organic solvents next. I'm aiming to synthesize this information into a clear structure for my technical guide, with tables and visuals.

Gathering Data, Refining Guide

My focus has shifted to gathering data for the technical guide, emphasizing the importance of diverse solvents and the impact of temperature and pH on aqueous solubility. I'm moving toward an organized structure with an introduction, a section on aqueous solubility (table included), followed by solubility in organic solvents (also tabulated). I intend to include an experimental protocol and Graphviz diagrams. The final product will be a complete technical guide.

D-Asparagine hydrate stability and storage conditions

Starting Data Collection

I've initiated comprehensive searches to gather technical data on D-Asparagine hydrate. My focus is on stability, storage recommendations, and understanding its chemical properties and degradation pathways. I'm prioritizing factors that influence its stability.

Launching Initial Research Phase

I am now performing comprehensive Google searches to gather technical data on the stability and storage of this compound. My searches center on understanding its chemical properties, degradation pathways, and the key factors affecting its stability. Also, I'm focusing on established analytical methods and experimental protocols for assessing amino acid hydrate stability.

Initiating Search Expansion

I am now expanding my search to include regulatory guidelines and technical data sheets to reinforce the scientific rigor of my data. My immediate tasks involve gathering data on analytical methods and experimental protocols for stability assessment. I'm focusing on peer-reviewed journals. I will outline the guide's structure by introducing the importance of this compound and detail its properties. I will then explore degradation with diagrams.

Chemo-enzymatic synthesis of D-Asparagine.

Initiating Search Strategy

I'm now starting with some focused Google searches to get detailed info on the chemo-enzymatic synthesis of D-asparagine. I'm especially interested in established methods, critical enzymes, chemical precursors, and reaction conditions. I will be looking closely at the literature.

Developing The Approach

I'm now analyzing the Google search results, aiming to discern the most robust and popular chemo-enzymatic strategies for D-asparagine synthesis, emphasizing the underlying chemical principles. The goal is a technical guide, starting with an introduction to D-asparagine, followed by detailed sections. I plan to use Graphviz diagrams, and I'm currently working to synthesize the quantitative data, using clear tables.

Refining Information Gathering

My focus is now on targeted Google searches for chemo-enzymatic D-asparagine synthesis, concentrating on established methods, critical enzymes, and reaction details, including analytical techniques. I'm prioritizing scientific rigor and frequently employed strategies, explaining the chemical and enzymatic principles. This will inform a technical guide, with quantitative data in tables, and visual Graphviz diagrams for reaction pathways.

D-Asparagine synthesis pathways in prokaryotes vs. eukaryotes.

Beginning The Research

I am now delving into the intricate world of D-Asparagine synthesis. I've initiated comprehensive Google searches, focusing on both prokaryotic and eukaryotic pathways. My focus is the enzymes, precursors, and cellular contexts. I'm aiming for a holistic understanding.

Mapping the Pathways

I'm now mapping the pathways in detail, focusing on prokaryotic and eukaryotic systems. I will be incorporating Graphviz diagrams for visual clarity, aiming to highlight the key enzymatic steps. I'm also preparing a comparative table that will summarize the differences between the two, which is proving very insightful. I'm eager to dive into the experimental protocols.

Defining the Scope

I'm now focusing on a comprehensive literature search. My goal is to find relevant primary research and reviews on D-Asparagine synthesis in prokaryotes and eukaryotes, along with established protocols for characterizing the pathways. I'm prioritizing authoritative sources to build a solid foundation. Afterward, I'll structure the whitepaper, beginning with an introduction and then proceeding with separate, in-depth sections.

Formulating The Approach

My plan is now to start with comprehensive searches to gather information on D-Asparagine synthesis in both prokaryotes and eukaryotes, focusing on essential enzymes and precursors. Simultaneously, I'll hunt for existing experimental protocols for identifying and characterizing these pathways. The literature search has also begun, so that authoritative reviews can form the foundation of my technical guide.

Initiating the Deep Dive

I am now beginning an extensive search for information on D-Asparagine synthesis in both prokaryotes and eukaryotes. I will focus on key enzymes, precursors, and cellular context. I plan to simultaneously search for established experimental protocols and authoritative reviews, aiming to build a solid foundation. Afterward, the structuring of the technical guide will begin, and I will be looking to create Graphviz diagrams.

D-Asparagine hydrate mechanism of action in neurons

Initiating Search Strategy

I'm starting by executing a series of specific Google searches. My aim is to collect detailed information on how D-asparagine and its hydrate affect neurons. Specifically, I am focusing on their interactions with NM receptors, as this is critical to establish their mechanisms.

Defining Search Parameters

I am now expanding my search to include D-asparagine's potential neurotransmitter or neuromodulator roles, as well as downstream signaling pathways. Analyzing results, I'll identify experimental evidence, molecular targets, and knowledge gaps, especially comparing D-asparagine to L-asparagine. Then, I'll build a logical guide structure, starting with an intro to D-amino acids, then D-asparagine's neuronal functions, finishing with its therapeutic potential.

Developing the Content Outline

I'm now starting a more structured approach. I'll begin writing the technical guide content, explaining the rationale behind experiments. I'm focusing on creating a self-validating narrative and identifying required citations. Simultaneously, I'll design Graphviz diagrams for visual representation, while structuring quantitative data into tables. Ultimately, I will assemble a comprehensive whitepaper, integrating all components.

D-Asparagine as a precursor to D-Aspartate

Initiating Search Protocols

I'm now starting with some focused Google searches to get detailed info on the biochemical pathway that changes D-Asparagine into D-Aspartate. I'm looking for the specific enzymes involved, what it means for the body, and any linked research or findings. My goal is to map out this pathway in detail, identifying key players.

Defining Methodologies' Foundation

I've been analyzing the search results to map key regulatory steps and enzymes. I'm focusing on the conversion's importance in nervous and endocrine systems. My plan includes introducing D-Aspartate's significance and then breaking down the conversion pathway. I'll synthesize info to explain experimental choices and ensure protocol validation, citing authorities for all mechanisms. Lastly, I'll provide detailed step-by-step experiment methods.

Structuring Technical Approach

I'm now digging into the search results, zeroing in on the crucial regulatory steps and key enzymes like D-aspartate oxidase and D-amino acid oxidase. I'm considering how this conversion plays out in the nervous and endocrine systems, which helps me focus my research. The next part will address therapeutic possibilities, along with outlining study methods, which are essential. I'm focusing on validating protocols using reliable sources to strengthen the guide.

Methodological & Application

Role of D-Asparagine hydrate in solid-phase peptide synthesis.

Starting Research Phase

I've initiated the research phase, focusing on D-Asparagine hydrate's role in SPPS. My initial steps involve specific Google searches to gather relevant data. Queries target information on its functionality, performance, and impact within this synthesis method. I'm keen to uncover details often overlooked.

Initiating Literature Review

I'm now diving into a series of focused Google searches and beginning the structuring of the application note. I'm targeting information around this compound's role in SPPS, specifically focusing on "Fmoc-D-Asn(Trt)-OH in SPPS," and the dreaded aspartimide formation. I'm aiming to craft a logical flow, including the chemical properties, and a visual representation of the chemical transformations. Optimized protocols are next.

Structuring Application Note

I'm now conducting a series of targeted Google searches to gather information on this compound's role in SPPS, particularly addressing aspartimide formation. Simultaneously, I'm structuring the application note. I'll begin by introducing D-amino acids and asparagine's challenges. Then, I will address chemical properties of this compound and its protected derivatives, including a visual diagram. Following this, I will move to optimized protocols.

Incorporation of D-Asparagine into peptide sequences.

Initiating Research on D-Asparagine

I'm currently focused on D-asparagine's incorporation into peptides. I'm starting with targeted Google searches to gather information. I will prioritize the chemical challenges, strategies, and solid-phase protocols.

Analyzing Synthesis Protocols

I'm now diving deeper into the nuances of D-asparagine incorporation. I've expanded my search to refine and structure my knowledge. I will focus on understanding the underlying rationale of various protecting group strategies and coupling reagents, and the ways to avoid common side reactions. My plan is to produce a well-structured application note to address the specific challenges.

Planning Search Parameters

I'm now formulating specific Google search parameters to gather in-depth information. I'm focusing on the incorporation of D-asparagine into peptides, prioritizing the unique chemical challenges, synthetic protocols, and analytical techniques. I will then analyze the search results to build a robust knowledge base, addressing protecting group strategies, coupling reagents, and side reaction prevention.

D-Asparagine hydrate as a chiral building block in synthesis.

Beginning Data Collection

I'm starting the data gathering phase now. I'm focusing on D-Asparagine hydrate. I'm hitting Google with specific searches to find out all I can on its use as a chiral building block in synthesis. Properties, reactions, and applications are my primary targets.

Defining Key Synthetic Pathways

I'm now diving into the analysis of search results to uncover key synthetic transformations utilizing this compound. My focus is on chiral ligands, peptidomimetics, and complex natural products. I'm prioritizing the identification of specific, well-documented experimental protocols to build my synthesis examples. This will form the core of my application note.

Planning Application Note Structure

I'm now structuring the application note. I'm starting with an introduction highlighting chirality's importance in drug discovery and this compound's role as a chiral synthon. I'll follow with a discussion of its properties and reactivity. Then, I will create protocols and diagrams, ensuring citations back up the work.

Use of D-Asparagine hydrate in cell culture media formulation.

Initiating Research on D-Asparagine

I'm starting my deep dive! My initial focus is comprehensive Google searches to uncover the use of D-Asparagine hydrate in cell culture. I'm prioritizing its metabolic roles, effects on particular cell types, and established protocols. It's a broad starting point, but I need to build a solid foundation.

Defining Application Scope and Structure

I've moved on to structuring the application note, starting with an introduction to D-amino acids in cell culture, then focusing on D-Asparagine. I'm building detailed protocols for its use, and planning troubleshooting advice. I'm synthesizing the gathered information now to explain the scientific rationale for using D-Asparagine, including its metabolic pathways. My aim is to make everything completely clear and easy to understand.

Planning Detailed Protocols and Diagrams

My focus is shifting. I'm deep diving into creating step-by-step protocols, and I'm designing Graphviz diagrams to illustrate workflows and metabolic fates of D-Asparagine. I'm also preparing tables to summarize essential data, like concentration ranges for diverse cell lines. I'm committed to thoroughness. I'm citing authoritative sources for all claims. I want this to be extremely useful.

GC-MS analysis of D-Asparagine hydrate after derivatization.

Launching Initial Investigations

I'm starting with broad Google searches for GC-MS analysis of amino acids, especially D-Asparagine derivatization. I'll focus on authoritative sources to build a solid foundation.

Constructing Detailed Protocol

I'm now diving deep into GC-MS analysis of amino acids, particularly D-Asparagine. I'm focusing my searches on derivatization reagents and typical GC-MS parameters, looking for established protocols from reputable sources. My aim is to create a detailed, step-by-step derivatization protocol for D-Asparagine hydrate. I'll include the rationale behind each step and the reagent choices.

Designing Comprehensive Application Note

I'm now integrating information from my literature search to structure an application note. I plan to highlight the importance of D-Asparagine analysis and why derivatization is key. The note will have a detailed derivatization protocol, including the rationale behind each step and reagent choice. I am also planning optimized GC-MS parameters and a workflow diagram. Finally, the section will also cover expected results, troubleshooting, and references.

D-Asparagine hydrate applications in neurodegenerative disease research.

Starting Research on Asparagine

I'm starting my deep dive into D-Asparagine hydrate's potential in neurodegenerative disease. My initial focus is comprehensive Google searches to uncover mechanisms, established protocols for in-vitro and in-vivo work, and any key research areas to start with.

Defining Scope & Structure

I'm now analyzing search results to identify key themes and ideal experimental approaches. This will dictate the structure of the application notes and protocols, keeping my target audience – researchers and developers – in mind. I'm also starting to draft content, justifying the scientific rationale for each experimental choice.

Expanding Search and Analysis

I'm now expanding my Google searches to include signaling pathways and effects on relevant pathways in neurodegenerative diseases. I'm also preparing to draft the initial content, explaining the rationale behind experimental steps and including self-validating procedures. I'm identifying key sources for citations and a comprehensive reference section.

D-Asparagine hydrate in the study of protein structure and stability

Beginning Data Collection

Outlining Application Note Structure

I'm now outlining the application note, starting with an introduction that highlights the importance of non-canonical amino acids. I'm moving on to a deeper dive into D-asparagine hydrate's specific applications and mechanisms. The plan is to synthesize the gathered data and then develop detailed protocols and a concise summary with quantitative data.

Expanding Data Collection Scope

I'm now expanding my data collection. I'm focusing on Google searches about this compound, specifically its role in protein crystallization, and the effects on protein stability and aggregation. I'm also including protocols for D-asparagine in NMR, and its role as a chemical chaperone. Simultaneously, I'm structuring the application note, starting with an introduction to non-canonical amino acids and the specific roles of this compound.

Enzymatic resolution protocol for D-Asparagine hydrate.

Beginning Data Collection

I've initiated comprehensive Google searches. I'm focusing on the enzymatic resolution of D-Asparagine hydrate. I'm looking for suitable enzymes, established protocols, and biochemical principles. I want to build a solid foundation before proceeding.

Expanding Research Scope

I'm now diving deeper into the specifics of enzymatic methods for resolving this compound. I'm focusing on analyzing search results to identify the most effective, established methods and evaluating reaction conditions. I'm prioritizing enzyme specificity and enantiomer separation techniques, and I'm actively seeking credible sources.

Outlining Application Note Structure

I'm now structuring the application note. I'll begin with an introduction to D-Asparagine's enantiopurity importance, followed by the enzymatic resolution principle. Then, I will create a detailed experimental protocol: materials, enzyme specifics, the reaction, separation, and analysis. A DOT diagram of the workflow is also planned.

D-Asparagine hydrate as an internal standard for mass spectrometry.

Starting Data Collection

I've initiated comprehensive Google searches to gather authoritative information. My focus is on the utilization of D-Asparagine hydrate as an internal standard in mass spectrometry, specifically its physicochemical characteristics, reasoning for its application, established protocols, and diverse applications.

Analyzing Search Results

I'm now analyzing the initial search results, identifying recurring themes to build the application note's structure. My focus is now shifting towards synthesizing the information to explain the scientific rationale behind this compound's effectiveness as an internal standard, particularly its similarity to L-asparagine and its distinctive mass for mass spectrometry.

Planning the Application Note

I'm now outlining the application note's structure, aiming for a logical flow from introducing the internal standard to specific protocols. I will craft detailed protocols for preparing stock solutions and calibration standards, along with sample preparation steps. I also plan to generate visual diagrams and tables to enhance clarity and synthesis the collected data.

D-Asparagine hydrate in metalloprotein research.

Initiating Search Protocols

I'm currently engaged in comprehensive Google searches to uncover the uses of D-asparagine and its hydrate form in metalloprotein studies. My focus is on its ligand capabilities and its participation in coordination chemistry to refine the query and extract relevant data effectively.

Expanding Search Parameters

I've widened my search to include established methodologies using D-asparagine hydrate, hoping to find detailed experimental procedures. I'm also prioritizing authoritative sources like peer-reviewed journals to ensure data accuracy. I'm now structuring the application notes, beginning with an introduction to D-asparagine's significance and its physicochemical properties in metalloprotein studies.

Defining Structural Elements

I'm now structuring my application notes, beginning with an introduction to D-asparagine's importance in metalloprotein research and its physicochemical properties. Next, I'll detail applications, specifically model complex synthesis, enzyme mechanism elucidation, and metal-binding site studies. I'll outline the scientific justification for each. Then, I will focus on the creation of step-by-step protocols, including complex synthesis, characterization with UV-Vis/NMR, and related biochemical assays.

Application of D-Asparagine hydrate in enzyme inhibition studies

Initiating Research on D-Asparagine

I'm currently focused on initiating my research phase. I'm leveraging comprehensive Google searches to uncover data on D-Asparagine hydrate's role in enzyme inhibition. My focus is on understanding its mechanisms, identifying target enzymes, and documenting established protocols for investigation. I intend to build a solid foundation of knowledge from this initial data collection.

Analyzing Inhibition Applications

I am now delving into analyzing my initial search results. My goal is to pinpoint key enzymes inhibited by this compound. I'm taking notes on observed inhibition types and experimental conditions. I'm also prioritizing authoritative sources to ensure accuracy, and I've started structuring my application note, beginning with an introduction to D-amino acids and the specific relevance of this compound in enzymology. My focus is on thoroughly explaining its inhibitory mechanism.

Outlining Assay Protocols

I'm now outlining detailed experimental protocols for key enzyme inhibition assays. I'm focusing on creating self-validating systems, such as how to determine IC50 values. I'll also be elucidating the mode of inhibition, aiming for robust and reproducible results in my investigation. I need to make each protocol clear and easy to follow.

Application Note: High-Resolution Chiral Separation of D- and L-Asparagine Using HPLC with a Macrocyclic Glycopeptide Chiral Stationary Phase

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the direct chiral separation of D- and L-Asparagine enantiomers without prior derivatization. The significance of monitoring D-amino acids in biological and pharmaceutical contexts is growing, necessitating reliable analytical techniques.[1][2] This guide details a method employing a teicoplanin-based macrocyclic glycopeptide chiral stationary phase (CSP), which provides excellent enantioselectivity for polar, underivatized amino acids.[1] We will explore the fundamental principles of the separation, provide a step-by-step experimental protocol, and discuss method validation considerations to ensure data integrity and trustworthiness. This document is intended for researchers, scientists, and drug development professionals requiring accurate enantiomeric purity analysis of asparagine.

Introduction: The Importance of Chiral Recognition

Chirality is a fundamental property in life sciences, as enantiomers of the same molecule can exhibit vastly different pharmacological and toxicological effects.[3][4] While L-amino acids are the primary building blocks of proteins, their D-enantiomers are increasingly recognized for their significant roles in physiological and pathological processes, including neurotransmission and bacterial cell wall synthesis.[2][5] D-Asparagine, for instance, has been identified in various biological systems, making its accurate quantification crucial for research and diagnostics.

Direct analysis of amino acid enantiomers via HPLC using Chiral Stationary Phases (CSPs) is the preferred analytical approach.[2] This technique circumvents the need for chemical derivatization, which can introduce impurities, create potential for racemization, and add laborious steps to the workflow.[1] Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, are particularly well-suited for this task as they possess ionic groups and are compatible with the aqueous mobile phases required for polar analytes like asparagine.[1]

Principle of Chiral Separation on a Teicoplanin CSP

The enantioselective recognition mechanism of a teicoplanin-based CSP is a complex, multi-modal process. The teicoplanin molecule, covalently bonded to a silica support, contains numerous chiral centers, ionizable groups (carboxylic acid and amines), and hydrophobic pockets. Separation is achieved through the differential formation of transient, diastereomeric complexes between the asparagine enantiomers and the chiral selector.

The key interactions governing this separation include:

-

Hydrogen Bonding: Interactions between the polar groups of asparagine (amide, amine, carboxylic acid) and the hydroxyl, amide, and carbonyl groups of the teicoplanin selector.

-

Ionic Interactions: The zwitterionic nature of asparagine allows for electrostatic interactions with the ionizable groups on the CSP. The pH of the mobile phase is critical for controlling the charge states of both the analyte and the selector.

-

Inclusion and Steric Effects: The basket-like structure of the glycopeptide can sterically accommodate one enantiomer more favorably than the other, leading to differences in retention.

On teicoplanin-based CSPs, the D-enantiomer of amino acids is typically retained more strongly than the L-enantiomer.[1] This is attributed to the inherent stereochemistry of the selector, which evolved to bind with terminal D-alanyl-D-alanine residues in bacterial cell peptides.[1]

Sources

Derivatization of D-Asparagine for GC-MS analysis.

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm prioritizing derivatization of D-asparagine for GC-MS, concentrating on reagents, reaction mechanisms, and established protocols. I'm aiming to build a solid foundation of existing knowledge for this investigation.

Gathering Detailed Information

I'm expanding my search to incorporate the advantages and disadvantages of each derivatization strategy. I'm focusing on reaction efficiency, derivative stability, and chromatographic performance. Simultaneously, I'm identifying specific GC-MS parameters like column types and temperature programs to ensure I'm getting a complete picture. This detailed data will soon be used to construct the application note's sections.

Defining Search Parameters

I'm now refining search terms to focus specifically on D-asparagine derivatization for GC-MS. My focus includes common reagents, reaction mechanisms, and established protocols. I'm simultaneously evaluating advantages and disadvantages, focusing on reaction efficiency and chromatographic performance. I'm also specifying GC-MS parameters to compile comprehensive data for the application note.

D-Asparagine hydrate in Alzheimer's disease research.

Initiating Literature Review

I've started gathering information on D-Asparagine hydrate's role in Alzheimer's research. My focus is on understanding its mechanisms, potential benefits, and the existing experimental approaches used in studies. I'm aiming for a comprehensive overview to begin this analysis.

Defining Protocol Framework

Now I'm focusing on structuring the application notes and protocols logically, moving away from a rigid format. I'm exploring how best to present the information for clarity and intuitiveness, which may mean deviating from a strict template. This means I'm concentrating on explaining the science behind each step.

Formulating Content Strategy

I'm now drafting the application notes, concentrating on clear explanations of the scientific reasoning behind each experimental choice. I'm actively incorporating self-validating aspects into the protocols. I'm also identifying authoritative sources for citations and planning a comprehensive reference list.

Troubleshooting & Optimization

Preventing racemization of D-Asparagine during peptide synthesis.

Beginning Research on Racemization

I've initiated a thorough investigation into asparagine racemization, with Google searches as a primary tool. I'm focusing on the intricacies of the process in peptide synthesis, including causes and preventative tactics.

Analyzing Racemization Mechanisms

I'm now diving into the specifics of asparagine racemization, pinpointing factors like protecting groups, reagents, temperature, and bases. My goal is to compile protocols and troubleshooting advice from trusted scientific sources to shape the technical support center.

Developing a Support Guide

I'm now outlining the technical support center's structure. It'll start with an explanation of asparagine racemization, followed by a detailed FAQ and troubleshooting section. I'll be posing specific questions like, "Why is my D-asparagine residue racemizing?" and supplying science-backed answers. Then, I'll create detailed protocols and helpful Graphviz diagrams. The goal is a comprehensive guide with proper citations.

Refining Guide for Clarity

I'm now clarifying the framework of the technical support guide. I will address concerns about the content and aim to provide self-validating protocols with robust reasoning. I plan to incorporate tables for comparison and Graphviz diagrams to illustrate key concepts. The guide's format will be very user-friendly with proper citations.

Structuring the Support Center

I'm now starting with a detailed plan, including initial Google searches to establish the foundational knowledge base on asparagine racemization and preventative techniques for the technical support center. This includes an approach for structuring the content, ensuring scientific rigor and excellent visualization. My focus is on creating a comprehensive resource for researchers, with clear, step-by-step protocols and well-reasoned answers to frequently asked questions.

Establishing the Foundational Knowledge

I've conducted the initial Google searches, focusing on asparagine racemization's mechanism in peptide synthesis, and preventative techniques. I'm analyzing the results to build a strong base for the technical support guide. The structural framework is nearly complete; I'm drafting a guide with an introduction, mechanism explanation, troubleshooting FAQ, and preventative strategies.

Initiating Content Creation

I'm now writing and structuring the technical support guide's content. I'm focusing on crafting answers to anticipated researcher questions, citing authoritative sources, and developing protocols. I'm also preparing to create the first Graphviz diagram illustrating the racemization mechanism.

Defining Guide's Content

I'm now creating the technical support guide's framework, including a detailed plan and initial Google searches to establish a knowledge base on asparagine racemization and preventative tactics. This will enable me to structure the content, ensuring scientific rigor and visualization. My goal is a comprehensive resource for researchers, featuring clear protocols and reasoned answers to FAQs.

Optimizing D-Asparagine hydrate reaction conditions.

Starting Data Collection